molecular formula C15H13FO2 B1301805 4'-(4-Fluorobenzyloxy)acetophenone CAS No. 72293-96-0

4'-(4-Fluorobenzyloxy)acetophenone

Cat. No. B1301805
CAS RN: 72293-96-0
M. Wt: 244.26 g/mol
InChI Key: MQJDMMIBGFVIDR-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyloxy)acetophenone, also known as 4-FBAP, is an important compound in the field of organic chemistry. It is a fluorinated derivative of acetophenone, which is a common aromatic ketone found in many natural products. 4-FBAP has a wide range of applications in both academic and industrial fields. It is used as an intermediate in the synthesis of several pharmaceuticals and agrochemicals, with its most prominent use being in the synthesis of the anti-cancer drug lapatinib. It is also used as a reagent in the synthesis of other organic compounds, such as aromatic ethers, amines, and esters. In addition, 4-FBAP has been studied for its potential applications in the field of biomedical science.

Scientific Research Applications

Biological Baeyer-Villiger Oxidation of Acetophenones

One significant application involves the biological Baeyer-Villiger oxidation of acetophenones, including fluorinated variants. A study utilized 19F nuclear magnetic resonance (NMR) to track the conversion of fluorinated acetophenones by Pseudomonas fluorescens, leading to valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

Synthesis of β-Amino Carbonyl Derivatives

Another application is found in the synthesis of β-amino carbonyl derivatives through Mannich reaction, catalyzed by silica sulfuric acid. This process, which involved 4-fluorobezaldehyde and selected acetophenone, led to compounds with potential antimicrobial properties (El-bayouki et al., 2012).

Conversion to 3-Oxo Quinolines

Research also demonstrates the conversion of phenoxy acetophenones into valuable 3-oxo quinoline derivatives via iridium-catalyzed dehydrogenative annulation. This process showcases the utility of acetophenones in synthesizing complex heterocyclic compounds, which are challenging to prepare using traditional methods (Zhang et al., 2023).

Corrosion Inhibition

Triazole derivatives synthesized from fluorinated acetophenones have been investigated as inhibitors for mild steel corrosion in acid media. These studies reveal that specific fluorinated acetophenones contribute to the synthesis of corrosion inhibitors, linking molecular structure to inhibition efficiency through quantum chemical calculations (Li et al., 2007).

Catalytic Asymmetric Transfer Hydrogenation

Moreover, chiral oxazolidine-fused N-heterocyclic carbene complexes of rhodium and iridium have been utilized in the asymmetric transfer hydrogenation of ketones, including acetophenones. This research highlights the potential of acetophenone derivatives in catalysis and asymmetric synthesis (Ramasamy, Gangwar, & Ghosh, 2017).

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJDMMIBGFVIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371963
Record name 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-Fluorobenzyloxy)acetophenone

CAS RN

72293-96-0
Record name 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72293-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72293-96-0
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